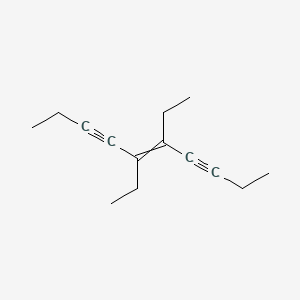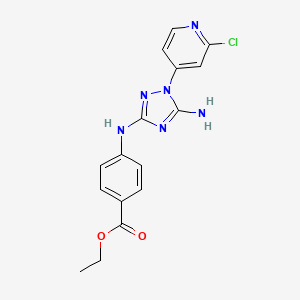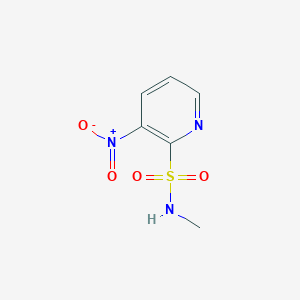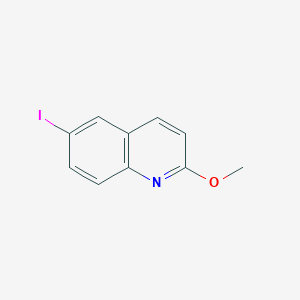![molecular formula C8H14O3 B13945431 4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 60028-07-1](/img/structure/B13945431.png)
4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propyl-2,6,7-trioxabicyclo[222]octane is a bicyclic organic compound characterized by its unique structure, which includes three oxygen atoms forming a trioxabicyclo ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a propyl-substituted diol with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the trioxabicyclo ring system.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
科学研究应用
4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trioxabicyclo ring system can interact with active sites of enzymes, influencing their activity and function. Pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.
相似化合物的比较
Similar Compounds
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
- 1-(4-ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane
- 2,6,7-trioxabicyclo[2.2.2]octane, 4-methyl-1-phenyl-
Uniqueness
4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane is unique due to its specific propyl substitution, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific applications where the propyl group plays a crucial role in the compound’s behavior and properties.
属性
CAS 编号 |
60028-07-1 |
|---|---|
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC 名称 |
4-propyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H14O3/c1-2-3-8-4-9-7(10-5-8)11-6-8/h7H,2-6H2,1H3 |
InChI 键 |
OJHDPDDCXDBZOQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC12COC(OC1)OC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-](/img/structure/B13945356.png)
![2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13945362.png)
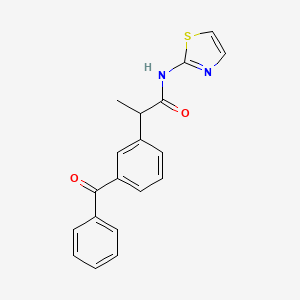

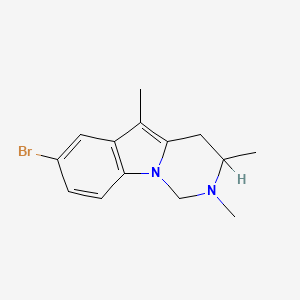
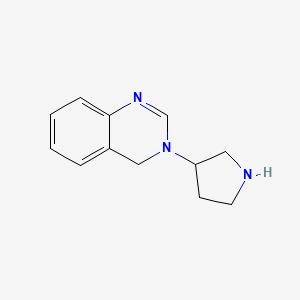

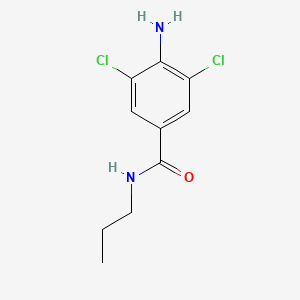
![Benzenamine, 4-[(1R)-1-methylpropoxy]-](/img/structure/B13945423.png)
